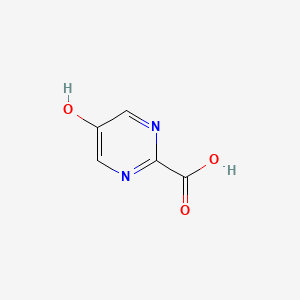

5-Hydroxypyrimidine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-hydroxypyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-3-1-6-4(5(9)10)7-2-3/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEGYXYPWJJUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 5-Hydroxypyrimidine-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxypyrimidine-2-carboxylic Acid

Foreword: Contextualizing the Core Molecule

This compound is a heterocyclic compound of increasing interest within the pharmaceutical and chemical synthesis sectors. Its structural motifs—a pyrimidine core, a hydroxyl group, and a carboxylic acid—confer upon it a versatile reactivity profile and significant potential as a building block for complex molecules. Notably, it is recognized as an important intermediate in the synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, which are being investigated for the treatment of obesity and related metabolic disorders[1]. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug discovery, process development, and formulation science. This guide synthesizes available data, theoretical predictions, and established analytical methodologies to provide a comprehensive technical overview for researchers and drug development professionals.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The key identifiers and structural properties of this compound are summarized below.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₅H₄N₂O₃ | Derived from structure |

| Molecular Weight | 140.09 g/mol | Calculated from formula |

| Canonical SMILES | C1=C(C=NC(=O)N1)C(=O)O | Structure representation |

| InChI Key | CRCVTNHORFBTSX-UHFFFAOYSA-N | Isomer-specific identifier[2] |

| CAS Number | Not readily available in public databases. | Literature and database search |

| Appearance | Expected to be a white to light-colored solid. | Based on analogous compounds[3] |

A Note on Tautomerism:

It is crucial to recognize that the "5-hydroxy" designation represents one of several possible tautomeric forms. Hydroxypyrimidines can undergo keto-enol tautomerism. In this case, this compound can exist in equilibrium with its keto tautomer, 5-oxo-1,5-dihydropyrimidine-2-carboxylic acid. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn affects its physicochemical and spectroscopic properties. For the purpose of this guide, we will primarily refer to the hydroxy form, but researchers must consider the potential for tautomeric shifts in their experimental designs.

Core Physicochemical Properties: A Quantitative Overview

The behavior of a molecule in a biological or chemical system is governed by its intrinsic physicochemical properties. The following table summarizes the predicted and inferred properties of this compound, based on data from structurally similar compounds and computational models.

| Physicochemical Parameter | Predicted/Inferred Value | Rationale and Comparative Insights |

| Melting Point (°C) | > 250 (with decomposition) | Analogous compounds like Pyrimidine-5-carboxylic acid (270 °C, dec.) and 2,4-Dihydroxypyrimidine-5-carboxylic acid (283 °C, dec.) exhibit high melting points with decomposition[4]. The strong intermolecular hydrogen bonding afforded by the carboxylic acid and hydroxyl groups contributes to a high lattice energy. |

| Aqueous Solubility | Low to moderate | The polar functional groups suggest some water solubility. However, the planar, aromatic-like ring structure can lead to efficient crystal packing, reducing solubility. 2,4-Dihydroxypyrimidine-5-carboxylic acid has a reported water solubility of 1.8 g/L at 20 °C[4]. Solubility is expected to be highly pH-dependent. |

| pKa | pKa₁ ≈ 2-4 (Carboxylic Acid)pKa₂ ≈ 6-8 (Hydroxyl Group) | The carboxylic acid pKa is typical for a heteroaromatic acid. The pKa of the hydroxyl group is inferred from related compounds like 5-Hydroxypyrimidine (pKa₂ = 6.78)[5]. The pyrimidine ring nitrogens are weakly basic. |

| LogP (Octanol/Water) | -1.0 (Predicted) | A predicted XlogP of -1.0 for the isomeric 2-hydroxypyrimidine-5-carboxylic acid suggests the compound is hydrophilic[2]. The presence of multiple hydrogen bond donors and acceptors leads to a preference for the aqueous phase over a nonpolar lipid phase. |

Lipophilicity: The pH-Dependent Nature (LogD)

For ionizable molecules like this compound, the partition coefficient (LogP) is an insufficient descriptor of lipophilicity in biological systems, where pH varies. The distribution coefficient (LogD) accounts for the partitioning of all ionic species at a given pH and is a more relevant parameter for predicting membrane permeability and absorption.[6][7]

The relationship between LogD, LogP, and pKa is fundamental. For an acidic compound, LogD decreases as pH increases above the pKa, because the ionized (deprotonated) form is more water-soluble and less lipophilic than the neutral form. Given the two pKa values for our target molecule, its LogD profile will show distinct transitions as the pH changes, affecting its overall charge and lipophilicity.

Caption: Relationship between pH, pKa, and the dominant ionic species affecting LogD.

Experimental Protocol: Shake-Flask Method for LogD Determination

This classic method provides a direct and reliable measure of a compound's distribution between two immiscible phases.[8]

-

Preparation of Phases:

-

Aqueous Phase: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) to span the pKa values of the compound. The physiological pH of 7.4 is particularly important.[7]

-

Organic Phase: Use n-octanol, pre-saturated with the corresponding aqueous buffer to ensure thermodynamic equilibrium.

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning:

-

In a glass vial, add a precise volume of the n-octanol and the aqueous buffer (e.g., 1:1 v/v).

-

Spike a small volume of the stock solution into the vial, ensuring the final concentration is detectable but does not exceed the solubility limit in either phase.

-

Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to reach equilibrium.

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A standard calibration curve is required.

-

-

Calculation: The LogD is calculated using the formula:

-

LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of the compound.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10][11]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1730 cm⁻¹. Conjugation with the pyrimidine ring may shift this to a slightly lower wavenumber.

-

O-H Stretch (Phenolic): A broad absorption around 3200-3600 cm⁻¹ is expected for the hydroxyl group on the ring.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp, medium-intensity bands are expected in the 1450-1650 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[10][12] (Predicted shifts for DMSO-d₆ solvent)

-

¹H NMR:

-

COOH Proton: A very broad singlet is expected far downfield, typically >12 ppm.

-

OH Proton: A broad singlet, with a chemical shift that can vary depending on concentration and temperature (typically 9-11 ppm).

-

Ring Protons: Two distinct signals are expected for the two protons on the pyrimidine ring, likely appearing as singlets or narrow doublets in the 7.5-9.0 ppm region.

-

-

¹³C NMR:

-

Carbonyl Carbon (COOH): A signal is expected in the 160-170 ppm range.

-

Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons, with the carbon bearing the hydroxyl group (C5) appearing at a higher chemical shift (e.g., >150 ppm) and the others appearing in the 110-160 ppm range.

-

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 140) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group as COOH (M-45) or CO₂ (M-44).

Thermal Stability and Decomposition Profile

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the compound's stability at elevated temperatures, which is vital for processing and storage.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[15][16] A DSC experiment on this compound would be expected to show a sharp endothermic peak corresponding to its melting point. However, given the high melting points of related compounds, this event is likely to be followed immediately by an exothermic event representing thermal decomposition.[17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[13] A TGA curve would reveal:

-

Initial Mass Loss: A slight mass loss at temperatures below ~120 °C could indicate the presence of adsorbed water or residual solvent.

-

Decomposition Onset: A sharp decrease in mass at higher temperatures (>250 °C) marks the onset of thermal decomposition. The decomposition of carboxylic acids often involves decarboxylation, leading to a mass loss corresponding to CO₂ (44 g/mol ).[18][19]

Experimental Protocol: Combined TGA/DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into an appropriate crucible (e.g., aluminum or gold-plated for higher temperatures).[17]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).[17]

-

Maintain an inert atmosphere (e.g., nitrogen gas flow) to prevent oxidative decomposition.

-

-

Data Analysis:

-

DSC Curve: Identify the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

-

TGA Curve: Determine the onset temperature of mass loss and calculate the percentage of mass lost at each decomposition step.

-

Caption: Standard workflow for thermal analysis using TGA/DSC.

Synthesis Pathway Overview

While numerous synthetic routes to pyrimidine carboxylic acids exist, a specific method for this compound has been detailed in patent literature. This provides a reliable pathway for obtaining the material for research.[1]

Caption: A two-step synthesis pathway for the target compound.[1]

Conclusion

This compound is a hydrophilic, high-melting-point solid with multiple ionizable centers, making its behavior highly pH-dependent. Its characterization requires a suite of analytical techniques, from spectroscopy for structural verification to thermal analysis for stability and LogD measurements for predicting biological partitioning. The protocols and data presented in this guide provide a robust framework for researchers to handle, analyze, and effectively utilize this valuable chemical intermediate in their drug discovery and development endeavors. Adherence to rigorous experimental design and data interpretation, particularly with respect to tautomerism and pH effects, is paramount for achieving reproducible and meaningful results.

References

- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC.

- Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms.

- Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ URI.

- 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5. Sigma-Aldrich.

- LogP—Making Sense of the Value. ACD/Labs.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. NIH.

- Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide. Benchchem.

- The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.

- Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3.

- CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.

- Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.

- Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggreg

- pKa Data Compiled by R. Williams.

- Pyrimidine-2-carboxylic acid. Chem-Impex.

- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central.

- Differential scanning calorimetry. Wikipedia.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central.

- Thermal and Mechanical Properties of High-Performance Polyester Hybrid Nanobiocomposites Reinforced with Pre-treated Short Pineapple Leaf Fibers. American Chemical Society.

- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.

- Problem #8: C 8 H 8 O 2. NMR.

- Spectroscopy of Carboxylic Acid Derivatives.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- 5-Hydroxypyridine-2-carboxylic acid, 98+%. Thermo Scientific Chemicals.

- Pyrimidine-5-carboxylic Acid. Tokyo Chemical Industry Co., Ltd.

- 2-Hydroxypyrimidine-5-carboxylic acid. Chemsrc.

- Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.

- 2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3). PubChemLite.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- (PDF)

- 2-amino-4-hydroxypyrimidine-5-carboxylic acid. Sigma-Aldrich.

- 2,4-Dihydroxypyrimidine-5-carboxylic acid Product Description. ChemicalBook.

- Appendix C: Dissociation Constants and pKa Values for Acids

- Table of Acids with Ka and pKa Values. CLAS.

- Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.

Sources

- 1. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. PubChemLite - 2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. 23945-44-0 CAS MSDS (2,4-Dihydroxypyrimidine-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. libjournals.unca.edu [libjournals.unca.edu]

- 14. mdpi.com [mdpi.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Spectral Analysis of 5-Hydroxypyrimidine-2-carboxylic Acid

Abstract

5-Hydroxypyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in biologically active molecules.[1][2] Accurate structural elucidation and characterization are paramount for its application in synthesis and biological screening. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the unambiguous identification and characterization of this molecule. We will explore the anticipated spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the causal logic behind the spectral patterns and field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR will definitively establish the substitution pattern of the pyrimidine ring and confirm the presence of the hydroxyl and carboxylic acid functional groups.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum will be relatively simple, defined by two key regions: the aromatic region for the pyrimidine ring protons and the downfield region for the exchangeable acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are dictated by the electronic environment; electron-withdrawing groups (like the nitrogens in the ring and the carboxylic acid) deshield adjacent protons, shifting them downfield.[3]

Anticipated ¹H NMR Spectral Data: The structure contains four distinct protons. The two protons on the pyrimidine ring (H4 and H6) are in different electronic environments and are expected to appear as distinct signals. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are acidic and their signals are often broad.[4][5]

-

Ring Protons (H4, H6): These protons are attached to sp² hybridized carbons in an electron-deficient aromatic ring. They are expected to resonate in the aromatic region, likely between 8.0 and 9.0 ppm. Due to the asymmetry of the molecule, they will appear as two separate signals, likely doublets, due to coupling with each other.

-

Carboxylic Acid Proton (-COOH): This is a highly deshielded proton. Its chemical shift is typically found far downfield, often greater than 10 ppm, and can be very broad.[3][6] In many cases, this signal is a singlet observed around 12 δ.[4][5]

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton's chemical shift is also variable and dependent on solvent and concentration. It is expected to be a broad singlet, potentially in the 9-11 ppm range, though this can vary significantly.

Adding a drop of D₂O to the NMR tube will cause the -OH and -COOH proton signals to disappear due to hydrogen-deuterium exchange, providing a definitive method for their assignment.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H4 / H6 | ~8.0 - 9.0 | Doublet | Two distinct signals in this region. |

| H6 / H4 | ~8.0 - 9.0 | Doublet | Coupled to the other ring proton. |

| Phenolic -OH | ~9.0 - 11.0 | Broad Singlet | Exchangeable with D₂O. Position is solvent-dependent. |

| Carboxylic Acid -COOH | > 10.0 (typically ~12.0) | Broad Singlet | Exchangeable with D₂O. Highly deshielded.[6] |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and slow the exchange rate of acidic protons, making them more easily observable.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

-

Validation: To confirm the acidic protons, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking gently. The disappearance of signals confirms their assignment as -OH or -COOH.[4]

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectral acquisition and validation.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. Carbons in different functional groups resonate at characteristic chemical shifts.[7] The five carbons in this compound are all chemically distinct and should produce five separate signals. Carbons attached to electronegative atoms (O, N) or involved in carbonyl groups are significantly deshielded and appear at higher chemical shifts (downfield).[4][8]

Anticipated ¹³C NMR Spectral Data:

-

Carboxylic Acid Carbon (C=O): This carbon is highly deshielded and is expected to appear in the 165-185 ppm range, characteristic of carboxylic acids.[4][5][6]

-

Aromatic Carbons (C2, C4, C5, C6): These carbons will resonate in the aromatic region, typically from 110-170 ppm.

-

C2: Attached to two nitrogen atoms and the carboxylic acid group, this carbon will be significantly deshielded.

-

C5: Attached to the hydroxyl group, this carbon will also be deshielded due to the oxygen's electronegativity.

-

C4 & C6: These carbons are adjacent to ring nitrogens and will be deshielded compared to a standard benzene ring. Their exact positions will be influenced by the other substituents.

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxyl) | ~165 - 185 | Quaternary carbon, may have a weaker signal.[4] |

| C2 (Ring) | ~150 - 165 | Highly deshielded by two N atoms and COOH group. |

| C5 (Ring) | ~145 - 160 | Deshielded by attached -OH group. |

| C4 / C6 (Ring) | ~120 - 140 | Two distinct signals for the CH carbons in the ring. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to a 400 MHz proton instrument) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all signals appear as singlets. A longer acquisition time and a greater number of scans (e.g., 256 or more) are typically required compared to ¹H NMR. A relaxation delay of 2-5 seconds is standard.

-

Advanced Experiments (Optional): Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, which would confirm the assignment of the C4 and C6 signals as CH groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. For this compound (Molecular Formula: C₅H₄N₂O₃), the expected monoisotopic mass is approximately 140.02 Da.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns are governed by the stability of the resulting ions and neutral losses; common losses for carboxylic acids include H₂O, CO, and COOH.[10]

Anticipated Mass Spectrum Data (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z ≈ 140 should be observable, representing the intact molecule. Pyrimidine rings are stable, so this peak is expected to be reasonably intense.[10]

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z ≈ 123, resulting from the loss of the hydroxyl radical from the carboxylic acid group.[10]

-

Loss of -COOH (M-45): A prominent peak at m/z ≈ 95, corresponding to the loss of the entire carboxyl group as a radical. This is a very common fragmentation for carboxylic acids.[10]

-

Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the molecular ion can also occur, though loss of the -COOH radical is often more favorable in EI-MS.

-

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (approx.) | Proposed Fragment | Notes |

|---|---|---|

| 140 | [C₅H₄N₂O₃]⁺ | Molecular Ion (M⁺) |

| 123 | [M - OH]⁺ | Loss of hydroxyl radical from COOH group.[10] |

| 95 | [M - COOH]⁺ | Loss of the carboxyl radical.[10] |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization for LC-MS or Electron Impact for direct infusion/GC-MS). High-resolution instruments like TOF (Time-of-Flight) or Orbitrap are preferred for accurate mass measurement.

-

Data Acquisition (LC-MS/ESI):

-

Inject the sample solution into the liquid chromatograph.

-

Use a suitable column (e.g., C18) and mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound into the mass spectrometer.

-

Acquire data in both positive and negative ion modes. In positive mode, expect [M+H]⁺ at m/z ≈ 141. In negative mode, expect [M-H]⁻ at m/z ≈ 139.

-

-

Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, which helps confirm the proposed fragmentation pathways.

Workflow for Mass Spectrometry Analysis

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. PubChemLite - 2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

5-Hydroxypyrimidine-2-carboxylic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxypyrimidine-2-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, which features a pyrimidine ring functionalized with both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules.[1] This scaffold is particularly crucial as a key intermediate in the preparation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are investigated for the treatment of obesity and related metabolic disorders.[2]

The dual functionality of this molecule allows for a diverse range of chemical transformations. The carboxylic acid can undergo esterification or amidation, while the hydroxyl group offers another site for modification, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[1] Given its importance, robust and well-documented methods for its synthesis and characterization are essential for researchers in the pharmaceutical and chemical industries. This guide provides a field-proven, in-depth approach to the synthesis and comprehensive analytical characterization of this compound, grounded in established chemical principles.

Part 1: Chemical Synthesis

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from 5-bromo-2-cyanopyrimidine. This route is advantageous due to the commercial availability of the starting material and generally high yields.[2] The strategy involves the protection of the future hydroxyl group as a benzyl ether, followed by the simultaneous hydrolysis of the nitrile and deprotection of the ether.

Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine

The initial step involves a copper-catalyzed C-O cross-coupling reaction between 5-bromo-2-cyanopyrimidine and benzyl alcohol. The benzyl group is an excellent choice for a protecting group in this context as it is stable under various conditions but can be readily removed in the final step.

Causality of Experimental Choices:

-

Starting Material: 5-Bromo-2-cyanopyrimidine is selected as it possesses a suitable leaving group (bromine) at the 5-position for the cross-coupling reaction and a nitrile group at the 2-position, which serves as a precursor to the desired carboxylic acid.[2][3][4]

-

Catalyst System: A copper(I) iodide (CuI) and 1,10-phenanthroline ligand system is employed. This system is effective for forming the C-O bond between the pyrimidine ring and benzyl alcohol. The ligand stabilizes the copper catalyst and facilitates the catalytic cycle.

-

Base and Solvent: Cesium carbonate (Cs₂CO₃) is used as the base to deprotonate the benzyl alcohol, forming the active nucleophile. Toluene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for efficient coupling.[2]

Experimental Protocol: Synthesis of 5-Benzyloxy-2-cyanopyrimidine [2]

-

To a reaction vessel, add 5-bromo-2-cyanopyrimidine, toluene, benzyl alcohol, cesium carbonate, cuprous iodide, and 1,10-phenanthroline.

-

Stir the mixture and heat to 80–110 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4–12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the toluene.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure 5-benzyloxy-2-cyanopyrimidine.

Step 2: Hydrolysis and Deprotection to this compound

The second and final step accomplishes two critical transformations in a single pot: the hydrolysis of the nitrile group to a carboxylic acid and the cleavage of the benzyl ether protecting group. This is achieved by heating in a strong aqueous base followed by acidic workup.

Causality of Experimental Choices:

-

Reaction Conditions: The use of a strong base, such as potassium hydroxide (KOH), in water at elevated temperatures facilitates the hydrolysis of the nitrile to a carboxylate salt.[2][5][6] This process involves the nucleophilic attack of hydroxide ions on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide.[6][7] The conditions are also sufficiently harsh to cleave the benzyl ether, yielding the phenolate.

-

Workup: After the reaction, the mixture is cooled and washed with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities or unreacted starting material.[2] The crucial step is the subsequent acidification with a strong acid like hydrochloric acid (HCl). This performs two functions: it protonates the carboxylate salt to form the free carboxylic acid, and it protonates the phenolate to form the final hydroxyl group, causing the desired product to precipitate out of the aqueous solution due to its lower solubility.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Dissolve the 5-benzyloxy-2-cyanopyrimidine obtained from Step 1 in water.

-

Add a strong base, such as potassium hydroxide (molar ratio of KOH to starting material is typically 2:1 to 4:1).

-

Heat the reaction mixture to 25–100 °C and stir until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reaction solution to room temperature.

-

Wash the aqueous solution with dichloromethane to remove organic impurities.

-

Carefully adjust the pH of the aqueous layer to 3–4 by adding 1N hydrochloric acid. This will cause the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

Synthesis Workflow Diagram

Caption: Synthesis route to this compound.

Part 2: Structural Characterization and Purity Analysis

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step of the process. A multi-technique approach involving spectroscopy and chromatography provides unambiguous structural confirmation and quantitative purity assessment.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the pyrimidine ring protons and the labile hydroxyl and carboxylic acid protons. The protons on the pyrimidine ring are expected in the aromatic region (typically 7.0-9.0 ppm). The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (10-13 ppm).[8][9][10] The phenolic hydroxyl proton signal can also be broad and its chemical shift is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The most characteristic signal is that of the carboxylic acid carbonyl carbon, which is expected in the 160-185 ppm range.[8][10] The carbons of the pyrimidine ring will also have distinct signals in the aromatic region.

Generalized NMR Protocol [11]

-

Sample Preparation: Dissolve 5–10 mg of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of exchangeable -OH and -COOH protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Generalized FTIR Protocol [11]

-

Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000–400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

3. Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Generalized MS Protocol [11]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) in negative ion mode, which will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern. Key expected fragments include the loss of H₂O and CO₂.

Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Pyrimidine ring protons (singlets or doublets, ~8.0-9.0 ppm), a broad singlet for the carboxylic acid proton (~10-13 ppm), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Carboxylic acid carbonyl carbon (~160-185 ppm), signals for the pyrimidine ring carbons.[8][10] |

| FTIR | Very broad O-H stretch (carboxylic acid, ~3500-2500 cm⁻¹), sharp O-H stretch (phenol), strong C=O stretch (~1700 cm⁻¹), C=N and C=C stretches (pyrimidine ring, ~1600-1450 cm⁻¹).[8] |

| MS (ESI-) | Molecular Formula: C₅H₄N₂O₃. Molecular Weight: 140.09 g/mol . Expected [M-H]⁻ ion at m/z 139.02. Key fragment corresponding to loss of CO₂ (decarboxylation) at m/z 95.02. |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase method with UV detection is ideal for this molecule.[12][13]

HPLC Protocol for Purity Analysis [14]

-

Instrumentation: Use an HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Prepare a mobile phase consisting of an aqueous component (e.g., 0.1% phosphoric acid in water) and an organic component (e.g., acetonitrile).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for an optimal wavelength or use ~254 nm.

-

Injection Volume: 10 µL.

-

Gradient: Run a gradient elution, for example, starting from 5% acetonitrile and increasing to 95% over 20 minutes.

-

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the product.

Conclusion

The successful synthesis and rigorous characterization of this compound are fundamental to its application in drug discovery and development. The two-step synthetic route described herein is reliable and efficient. Furthermore, the comprehensive analytical workflow, employing a combination of NMR, FTIR, MS, and HPLC, provides a self-validating system to ensure the structural integrity and purity of the final compound. This guide offers researchers a robust framework to confidently produce and qualify this valuable chemical intermediate for their scientific endeavors.

References

- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

- A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid. Benchchem.

- Application Note: Quantification of 5-Hydroxypyrazine-2-carboxylic Acid in Biological Matrices using High-Performance Liquid Chr. Benchchem.

- Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide. Benchchem.

- 5-Bromo-2-cyanopyrimidine. Frontier Specialty Chemicals.

- 5-Bromo-2-cyanopyrimidine, 95% 5 g. Thermo Scientific Chemicals.

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

- Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.

- CH 336: Carboxylic Acid Spectroscopy.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. 5-Bromo-2-cyanopyrimidine | [frontierspecialtychemicals.com]

- 4. H61363.06 [thermofisher.com]

- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to 5-Hydroxypyrimidine-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

5-Hydroxypyrimidine-2-carboxylic acid is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development sectors. Its structure, featuring a pyrimidine core functionalized with both a hydroxyl group and a carboxylic acid, provides multiple reactive sites, making it a versatile chemical intermediate. This guide provides an in-depth analysis of its synthesis, physicochemical properties, characteristic reactivity, and established applications, with a particular focus on its role as a key building block for Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. Detailed, field-proven protocols for its synthesis and purification are presented, alongside a discussion of the chemical principles that underscore its utility for researchers and scientists in pharmaceutical development.

Introduction: The Strategic Value of a Bifunctional Intermediate

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several antiviral and anticancer agents.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological properties. This compound emerges as a particularly valuable intermediate due to its bifunctional nature. The carboxylic acid moiety serves as a handle for amide bond formation and other coupling reactions, while the hydroxyl group and the pyrimidine ring itself offer further sites for chemical modification.[2]

This compound is a critical precursor in the synthesis of potent and selective DGAT1 inhibitors, which are under investigation for the treatment of obesity, hypertriglyceridemia, and related metabolic disorders.[3] The ability to reliably synthesize and functionalize this intermediate is therefore of paramount importance for advancing research in this therapeutic area.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄N₂O₃ | [4] |

| Molecular Weight | 140.09 g/mol | Calculated |

| Appearance | White solid | [3] |

| Canonical SMILES | C1=C(C=NC(=O)N1)C(=O)O | [4] |

| InChIKey | CRCVTNHORFBTSX-UHFFFAOYSA-N |[4] |

Spectroscopic Signature

The spectroscopic profile of this compound is distinctive.

-

¹H NMR Spectroscopy: The proton NMR spectrum is simple and diagnostic. In a solvent like DMSO-d₆, the acidic carboxylic proton (–COOH) is expected to appear as a broad singlet significantly downfield, typically around 12 ppm, due to hydrogen bonding.[5][6] A patent for the synthesis of this compound reports the two pyrimidine protons appearing as a singlet at 8.46 ppm and a broad singlet for the hydroxyl proton at 12.35 ppm.[3]

-

¹³C NMR Spectroscopy: The carboxyl carbon atom typically absorbs in the 165 to 185 ppm range in the ¹³C NMR spectrum.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the key functional groups. A very broad absorption is expected in the 2500–3300 cm⁻¹ region, characteristic of the O–H stretch of a hydrogen-bonded carboxylic acid.[5][6] The C=O carbonyl stretch of the acid typically appears between 1710 and 1760 cm⁻¹.[5][6]

Synthesis of this compound

A robust and scalable synthesis is crucial for the utility of any chemical intermediate. A validated two-step synthetic route starting from 5-bromo-2-cyanopyrimidine has been reported.[3] This process involves the protection of the hydroxyl group as a benzyl ether, followed by hydrolysis of the nitrile to the carboxylic acid.

Synthetic Workflow Diagram

The overall transformation is depicted below, outlining the key reagents and intermediates.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocols are adapted from a patented procedure and represent a reliable method for laboratory-scale synthesis.[3]

Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine (Intermediate)

-

Rationale: This step introduces a benzyl protecting group onto the C5 position via a copper-catalyzed etherification. Cesium carbonate acts as the base to deprotonate the benzyl alcohol, while the copper(I) iodide and 1,10-phenanthroline system serves as the catalyst for the coupling reaction with the aryl bromide. Toluene is used as a high-boiling solvent suitable for the reaction temperature.

-

Procedure:

-

To a reaction vessel, add 5-bromo-2-cyanopyrimidine (10g, 54 mmol), benzyl alcohol (17.5g, 162 mmol), cesium carbonate (35g, 108 mmol), copper(I) iodide (1g, 5.4 mmol), and 1,10-phenanthroline (2g, 11.34 mmol) to 100 mL of toluene.

-

Heat the reaction mixture to 110°C and stir for 4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once complete, cool the reaction solution to room temperature (20-25°C).

-

Concentrate the solution under reduced pressure to remove the toluene.

-

Purify the resulting residue by column chromatography to obtain 5-benzyloxy-2-cyanopyrimidine as a white solid.

-

-

Reported Yield: Approximately 90%.[3]

-

Characterization (¹H-NMR, 400MHz, DMSO-d₆): δ 8.79 (s, 2H), 7.45 (d, J=7.1Hz, 2H), 7.43-7.34 (m, 3H), 5.38 (s, 2H).[3]

Step 2: Synthesis of this compound (Final Product)

-

Rationale: This step achieves two transformations: the hydrolysis of the nitrile group to a carboxylic acid and the deprotection of the benzyl ether. The use of a strong base (potassium hydroxide) and heat (reflux) facilitates both processes. The final product is isolated by acidic workup.

-

Procedure:

-

Dissolve 5-benzyloxy-2-cyanopyrimidine (5.6g, 26.2 mmol) in 150 mL of water and add potassium hydroxide (4.2g, 52.4 mmol).

-

Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction for completion by TLC.

-

Cool the reaction solution to room temperature (20-25°C).

-

Wash the aqueous solution twice with 100 mL portions of dichloromethane to remove any unreacted starting material or organic byproducts.

-

Carefully adjust the pH of the aqueous layer to 3-4 by the dropwise addition of 1N hydrochloric acid. This step is critical as it protonates the carboxylate, causing the product to precipitate.

-

Collect the resulting solid by filtration.

-

Dry the solid to obtain this compound as a white solid.

-

-

Reported Yield: Approximately 67%.[3]

Table 2: Summary of Synthetic Reaction

| Step | Starting Material | Key Reagents | Yield |

|---|---|---|---|

| 1 | 5-Bromo-2-cyanopyrimidine | Benzyl alcohol, Cs₂CO₃, CuI | ~90%[3] |

| 2 | 5-Benzyloxy-2-cyanopyrimidine | KOH, H₂O; then HCl | ~67%[3] |

Chemical Reactivity and Applications in Drug Design

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups.

-

Carboxylic Acid: The –COOH group is the most common site for derivatization. It readily undergoes standard transformations such as esterification and, most importantly for drug development, amidation.[7] Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another vector for molecular modification.

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can influence the molecule's pKa and its ability to form hydrogen bonds with biological targets.

Application as a DGAT1 Inhibitor Intermediate

The primary documented application of this molecule is as a precursor for DGAT1 inhibitors.[3] DGAT1 is an enzyme that plays a key role in the final step of triglyceride synthesis. Inhibiting this enzyme can reduce fat absorption and storage, making it an attractive target for therapies aimed at treating obesity and type 2 diabetes.

A Scaffold for Metal-Chelating Pharmacophores

Beyond its use for DGAT1 inhibitors, the dihydroxypyrimidine (DHP) carboxylic acid scaffold is a well-established metal-binding pharmacophore in drug discovery.[8] The arrangement of the hydroxyl, keto (in tautomeric form), and carboxylic acid oxygens creates a perfect triad for chelating divalent metal ions (e.g., Mg²⁺, Mn²⁺) found in the active sites of many viral enzymes, such as HIV-1 integrase and HCV NS5B polymerase.[8] The carboxylic acid group is often essential for this activity, with corresponding ester or amide derivatives showing significantly reduced potency.[8] This suggests that this compound is a valuable starting point for developing novel antivirals targeting metalloenzymes.

Purification

For use in drug development, high purity of the intermediate is essential. A general and effective method for purifying carboxylic acids is through acid-base extraction.[9]

Self-Validating Purification Protocol

-

Rationale: This procedure exploits the acidic nature of the –COOH group. In a basic solution, the acid is deprotonated to its highly water-soluble carboxylate salt, allowing for the removal of neutral organic impurities via extraction. Subsequent acidification re-protonates the carboxylate, rendering the molecule insoluble in water and allowing for its isolation.

-

Procedure:

-

Dissolve the crude this compound in a suitable aqueous base (e.g., 1M NaOH or 1M NH₄OH) until the pH is >9.

-

Extract the basic aqueous solution with an organic solvent like ethyl acetate or dichloromethane (2-3 times) to remove any non-acidic, organic-soluble impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and slowly acidify with 1N HCl with stirring until the pH is ~3.

-

The pure product should precipitate out of the solution. If it does not, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related pyrimidine derivatives provide guidance on potential hazards.

Table 3: Hazard Profile (based on related compounds)

| Hazard Type | Classification | Precautionary Statements | Source |

|---|---|---|---|

| Skin Irritation | Category 2 | Causes skin irritation. | [10][11] |

| Eye Irritation | Category 2A | Causes serious eye irritation. | [10][11] |

| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation. |[10][11] |

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Avoid breathing dust. Wash hands thoroughly after handling.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. Its validated two-step synthesis provides reliable access, and its multiple functional groups offer extensive opportunities for chemical elaboration. Its established role in the synthesis of DGAT1 inhibitors and its potential as a scaffold for novel metal-chelating antiviral agents underscore its importance. For researchers in medicinal chemistry, a thorough understanding of this intermediate's synthesis, reactivity, and handling is a key enabler for the development of next-generation therapeutics.

References

- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.

-

5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]

-

Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid. Metasci. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3). PubChem. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

-

Carboxylic Acid Reactivity. MSU Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. PubChemLite - 2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 8. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.at [fishersci.at]

- 12. fishersci.com [fishersci.com]

- 13. sds.metasci.ca [sds.metasci.ca]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 5-Hydroxypyrimidine-2-carboxylic Acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, with a focus on its solubility and stability. For researchers in pharmaceutical and chemical development, a thorough understanding of these parameters is critical for advancing new chemical entities from the laboratory to clinical applications. This document synthesizes established principles with actionable protocols to empower scientists in their research endeavors.

Chemical Identity and Strategic Importance

This compound is a heterocyclic compound featuring a pyrimidine core substituted with both a hydroxyl and a carboxylic acid group. This dual functionality makes it a valuable intermediate in organic synthesis. Notably, it has been identified as a key building block in the preparation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are under investigation for the treatment of obesity and related metabolic disorders.[1] The precise characterization of its solubility and stability is paramount for its effective use in multi-step syntheses and for the quality control of any resulting active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Data | Source |

| Molecular Formula | C₅H₄N₂O₃ | PubChem |

| Molecular Weight | 140.09 g/mol | PubChem |

| Appearance | White to light yellow solid (predicted) | [2] |

| pKa (Predicted) | Values for the carboxylic acid and hydroxyl groups are not readily available in the literature and should be determined experimentally. The carboxylic acid proton is expected to be acidic (pKa ~3-4), while the hydroxyl group proton is expected to be weakly acidic. | |

| LogP (Predicted) | Not experimentally determined in available literature. In silico models can provide an initial estimate, but experimental determination via methods like shake-flask or HPLC is recommended. |

Solubility Profile: A Critical Parameter for Application

The solubility of this compound dictates its behavior in both reaction media and biological systems. Its amphiprotic nature, containing both an acidic carboxylic acid and a potentially basic pyrimidine ring, suggests that its aqueous solubility will be highly dependent on pH.

pH-Dependent Aqueous Solubility

The ionization state of the molecule will govern its solubility in aqueous buffers.

-

At low pH (pH < pKa of carboxyl group): The carboxylic acid will be protonated and neutral, likely leading to lower solubility.

-

At intermediate pH: The molecule will exist as a zwitterion, which may also have limited solubility.

-

At high pH (pH > pKa of hydroxyl group): Both the carboxylic acid and the hydroxyl group will be deprotonated, forming a more soluble salt.

Solubility in Organic Solvents

For synthetic applications, understanding solubility in organic solvents is crucial. Generally, carboxylic acids show good solubility in polar organic solvents like ethanol, methanol, and DMSO.[3][4]

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following workflow outlines a standard procedure for both kinetic and thermodynamic solubility assessment.[5]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation (Kinetic Solubility): Add a small volume of the stock solution to a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents. Shake vigorously for 1-2 hours at a controlled temperature (e.g., 25°C).

-

Sample Preparation (Thermodynamic Solubility): Add an excess of the solid compound to the same series of buffers and solvents. Shake until equilibrium is reached (typically 24-48 hours) at a controlled temperature.

-

Separation: Centrifuge the samples to pellet any undissolved solid.

-

Quantification: Carefully take an aliquot of the supernatant and dilute it into a suitable mobile phase. Quantify the concentration using a validated analytical method, such as the HPLC-UV method described in Section 4.1.

-

Data Reporting: Report solubility in mg/mL or µg/mL.

Table 2: Template for Reporting Solubility Data

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| pH 1.2 Buffer | 25 | ||

| pH 4.5 Buffer | 25 | ||

| pH 6.8 Buffer | 25 | ||

| pH 7.4 Buffer | 25 | ||

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 |

Stability Profile and Degradation Pathways

Assessing the stability of this compound is crucial for defining storage conditions, re-test periods, and understanding potential impurities that may arise during synthesis or storage.[5] The molecule's functional groups suggest potential susceptibility to oxidative and hydrolytic degradation.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80°C) for 48 hours.

-

-

Analysis: Analyze the stressed samples against a control sample (stored at 4°C in the dark) using a stability-indicating HPLC method (see Section 4.1).

-

Evaluation: Determine the percentage of degradation and identify any major degradation products using techniques like LC-MS.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways can be hypothesized:

-

Oxidative Degradation: The electron-rich pyrimidine ring, activated by the hydroxyl group, could be susceptible to oxidation, potentially leading to ring-opening or the formation of further oxidized species. This is a known degradation pathway for compounds with similar functionality, such as 5-aminosalicylic acid.[6]

-

Decarboxylation: While often requiring high heat, decarboxylation is a potential thermal degradation pathway for carboxylic acids.

The following diagram illustrates a hypothetical oxidative degradation pathway.

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[7]

Proposed HPLC-UV Method

The following method is adapted from established procedures for the closely related compound, 5-Hydroxypyrazine-2-carboxylic acid, and serves as an excellent starting point for method development.[7][8]

Table 3: Recommended Starting HPLC-UV Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm (Primary), 310 nm (Secondary) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in a suitable solvent (e.g., methanol or water/acetonitrile mixture) to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter. |

Analytical Workflow Diagram

The diagram below outlines the general workflow for sample analysis.

Recommended Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.

-

Storage: Based on general recommendations for similar carboxylic acids, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (0-8 °C) is advisable to minimize potential degradation.[2]

Conclusion

While comprehensive public data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By leveraging knowledge from structurally similar molecules and applying the standardized, field-proven protocols detailed herein, researchers can confidently generate the critical data needed to advance their development programs. The provided methodologies for solubility assessment, forced degradation studies, and analytical quantification serve as a complete toolkit for the rigorous scientific evaluation of this important synthetic intermediate.

References

- A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypyrazine-2-carboxylic Acid - Benchchem.

- 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5 - Sigma-Aldrich.

- Application Note: Quantification of 5-Hydroxypyrazine-2-carboxylic Acid in Biological Matrices using High-Performance Liquid Chr - Benchchem.

- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents.

- 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC - PubMed Central.

- The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.

- 2-Hydroxypyrimidine-5-carboxylic acid | CAS#:38324-83-3 | Chemsrc.

- Pyrimidine-2-carboxylic acid - Chem-Impex.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

- 2-hydroxypyrimidine-5-carboxylic acid (C5H4N2O3) - PubChemLite.

- Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.

- Physical Properties of Carboxylic Acids - Chemistry LibreTexts.

- An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentylpropenoic Acid and Related Novel Carboxylic Acids - Benchchem.

- Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed.

- Effect of carboxylic acids in the decomposition of H2O2 in Fenton processes for the degradation of agrochemicals | Request PDF - ResearchGate.

- 2,4-Dihydroxypyrimidine-5-carboxylic acid Product Description.

Sources

- 1. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23945-44-0 CAS MSDS (2,4-Dihydroxypyrimidine-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 5-Hydroxypyrimidine-2-carboxylic Acid

Introduction: The Significance of 5-Hydroxypyrimidine-2-carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with both a hydroxyl and a carboxylic acid group, presents multiple points for chemical modification and interaction with biological targets. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including antiviral and anticancer agents.[1] The hydroxyl and carboxylic acid moieties impart specific polarity, hydrogen bonding capabilities, and charge characteristics that are critical for molecular recognition and pharmacokinetic properties.

A patent for the synthesis of this compound highlights its role as an important intermediate in the preparation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are investigated for the treatment of obesity and hyperlipidemia.[2] Given its potential as a key building block in pharmaceutical synthesis, a thorough understanding of its fundamental physicochemical properties is paramount for its effective use in research and development.

Physicochemical Properties: An Overview and an Estimation

Precise, experimentally determined data for the melting point and pKa of this compound are not extensively reported in publicly available literature. However, we can infer expected ranges and understand the compound's nature by examining its structure and comparing it to related molecules.

| Property | Reported Value | Source & Notes |

| Molecular Formula | C₅H₄N₂O₃ | - |

| Molecular Weight | 140.09 g/mol | - |

| Melting Point (°C) | Not Reported | Expected to be a solid with a relatively high melting point, likely >200°C, due to strong intermolecular hydrogen bonding. For comparison, 4-Pyrimidinecarboxylic acid melts at 210-215 °C.[3] |

| pKa Values | Not Reported | This molecule is amphoteric and will have at least three pKa values: one for the carboxylic acid (acidic), one for the hydroxyl group (weakly acidic), and at least one for the pyrimidine nitrogens (basic). The carboxylic acid pKa is likely in the range of 2-4. The pKa for the pyrimidine ring nitrogen is expected to be lower than that of pyrimidine itself due to the electron-withdrawing effects of the other substituents. For context, 5-Hydroxypyrimidine has pKa values of 1.87 and 6.78.[4] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity.[5] For a pure compound, the melting range is typically sharp, spanning 0.5-1.0°C. Impurities will generally cause a depression and broadening of the melting point range.[5]

Principle of the Capillary Melting Point Technique

The most common and reliable method for determining the melting point of an organic solid is the capillary tube method. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a melting point apparatus. The temperatures at which the substance begins to liquefy (onset) and completely turns to a liquid (clear point) are recorded as the melting range.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. Grinding the crystals on a watch glass with a spatula is recommended.[6][7]

-

Take a capillary tube sealed at one end. Tap the open end into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap it on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[8]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus. Place the packed capillary tube into the sample holder.

-

Set the apparatus to a rapid heating rate (e.g., 10-15°C/minute) to obtain an approximate melting point.

-

-

Approximate Melting Point Determination:

-

Observe the sample through the magnifying lens as the temperature rises.

-

Record the temperature at which the sample melts. This provides a rough estimate.

-

Allow the apparatus to cool sufficiently before performing a precise measurement.

-

-

Accurate Melting Point Determination:

-

Prepare a new capillary with the sample.

-

Set the heating program to start at a temperature approximately 15-20°C below the estimated melting point.

-

Set the heating rate to a slow and controlled 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]

-

Carefully observe the sample. Record the temperature at the first sign of melting (T₁).

-

Continue heating slowly and record the temperature when the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Experimental Determination of pKa Values

The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of the strength of an acid in solution. For a molecule like this compound with multiple ionizable groups, determining the respective pKa values is crucial for predicting its charge state, solubility, and interactions in different pH environments, which are core tenets of drug design and formulation.[9]

Principle of Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[9] It involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte (the acid) and monitoring the resulting change in pH with a calibrated pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa can be determined from this curve, as the pH is equal to the pKa at the half-equivalence point, where half of the acidic group has been neutralized.[10]

Step-by-Step Experimental Protocol

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M). Gentle heating or the addition of a small amount of co-solvent may be necessary if solubility is low.

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH. Ensure it is carbonate-free as dissolved CO₂ can interfere with the titration.

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a burette to precisely dispense the NaOH titrant.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-